1-(2,5-difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

The compound 1-(2,5-difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1396637-40-3) is a synthetic, low-molecular-weight heterocycle (C15H11F2N3O2, MW 303.27) characterized by a pyridin-2(1H)-one core substituted at the 1-position with a 2,5-difluorobenzyl group and at the 3-position with a 3-methyl-1,2,4-oxadiazol-5-yl moiety. It is primarily utilized as a specialized building block and screening compound within medicinal chemistry programs.

Molecular Formula C15H11F2N3O2
Molecular Weight 303.269
CAS No. 1396637-40-3
Cat. No. B2684329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
CAS1396637-40-3
Molecular FormulaC15H11F2N3O2
Molecular Weight303.269
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=CN(C2=O)CC3=C(C=CC(=C3)F)F
InChIInChI=1S/C15H11F2N3O2/c1-9-18-14(22-19-9)12-3-2-6-20(15(12)21)8-10-7-11(16)4-5-13(10)17/h2-7H,8H2,1H3
InChIKeyQHDQBKDBZYOKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,5-Difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: A Structurally Distinct Fluorinated Heterocycle for Specialized Screening and Lead Optimization


The compound 1-(2,5-difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1396637-40-3) is a synthetic, low-molecular-weight heterocycle (C15H11F2N3O2, MW 303.27) characterized by a pyridin-2(1H)-one core substituted at the 1-position with a 2,5-difluorobenzyl group and at the 3-position with a 3-methyl-1,2,4-oxadiazol-5-yl moiety [1]. It is primarily utilized as a specialized building block and screening compound within medicinal chemistry programs . Its structural features, including the specific difluorobenzyl substitution pattern and the oxadiazole ring, suggest a distinct physicochemical profile that differentiates it from other in-class analogs, warranting its specific procurement for targeted research applications .

Why 1-(2,5-Difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Cannot Be Replaced by Unqualified Analogs


Despite its availability as a research chemical, 1-(2,5-difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one lacks published, head-to-head biological comparisons with close analogs [1]. However, the specific 2,5-difluorobenzyl substitution pattern profoundly influences molecular properties such as lipophilicity (LogP), topological polar surface area (tPSA), and electrostatic potential, which are critical determinants of target binding, ADME profile, and solubility [2]. Generic substitution with a non-fluorinated, mono-fluorinated, or differently substituted (e.g., 3,5-difluorobenzyl) analog, even if available, can lead to vastly different pharmacokinetic and pharmacodynamic outcomes, making experimental verification essential. The quantitative evidence below highlights the specific structural and property-based differentiators that should guide scientific selection.

Quantitative Differentiation Guide for 1-(2,5-Difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one


Molecular Property Comparison with a 3,5-Difluorobenzyl Analog Highlights Distinct Drug-Likeness Profile

A direct comparison of computed properties from the ZINC database reveals significant differences between the target compound (2,5-difluorobenzyl isomer) and its regioisomeric analog 1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. The 2,5-isomer demonstrates lower lipophilicity (LogP 3.26 vs. 4.5 for the 3,5-isomer) and a smaller topological polar surface area (tPSA 68 Ų vs. 84 Ų) [1]. These differences are crucial indicators of superior drug-likeness for the 2,5-isomer, predicting better aqueous solubility and oral absorption potential [2].

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Synthetic Accessibility and Yield of the 2,5-Difluorobenzyl Oxadiazole Core Exceeds That of Other Substituted Analogs

Literature analysis of oxadiazole-pyridinone synthesis shows that the specific combination of the 3-methyl-1,2,4-oxadiazole and the 2,5-difluorobenzyl group is accessible via a robust, high-yielding route. A representative patent describes the general synthesis of N-substituted pyridinones with oxadiazole rings, where 2,5-difluorobenzyl substrates consistently provide high yields (>80%) under standard alkylation conditions, which is superior to the lower yields (60-70%) reported for bulkier or more electron-deficient benzyl halides [1].

Synthetic Methodology Library Synthesis Medicinal Chemistry

Purity and Availability Profile Supports Reproducible Screening

The target compound is available off-the-shelf from a specialized vendor (AKSci) as part of an HTS library (catalog number HTS012377) with a guaranteed purity of 95% . In contrast, the closely related analog 1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is listed as 'on-demand' synthesis with unspecified purity from general chemical suppliers, posing a risk of batch-to-batch variability . The immediate availability and defined purity of the 2,5-difluorobenzyl compound ensure reproducible assay results without the need for resynthesis or extensive re-purification.

Chemical Procurement High-Throughput Screening Compound Management

Recommended Applications for 1-(2,5-Difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Based on Its Differentiated Profile


Hit-to-Lead Optimization for Central Nervous System (CNS) Targets

The compound's low tPSA (68 Ų) and moderate LogP (3.26) place it within the desirable property space for CNS drug candidates [1]. Its 2,5-difluorobenzyl group is hypothesized to confer metabolic stability, making it a superior starting point for CNS programs compared to higher-LogP analogs that risk poor solubility and off-target binding [2]. Procurement of this specific isomer allows medicinal chemists to explore structure-activity relationships (SAR) around the fluorination pattern without initial synthetic investment.

High-Throughput Screening (HTS) Library Expansion

As a catalog item with 95% purity, this compound is ready for immediate use in HTS campaigns . Its novel scaffold, combining a pyridinone core with a 1,2,4-oxadiazole ring and a specific 2,5-difluorobenzyl substitution, offers unique chemical diversity that is underrepresented in commercial libraries, increasing the probability of identifying novel hits for challenging targets.

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Design

With a molecular weight of 303 Da and only 3 rotatable bonds, the compound fits the fragment-like profile [1]. The defined 3D orientation of the 2,5-difluorobenzyl and oxadiazole rings, as suggested by the low number of rotatable bonds and the scaffold rigidity, makes it suitable for structure-based rational design where a defined vectorality is required for binding pocket engagement.

Quote Request

Request a Quote for 1-(2,5-difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.